Lithium trifluoroacetate monohydrate, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

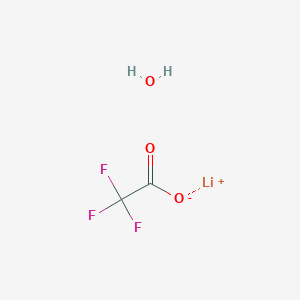

Lithium trifluoroacetate monohydrate (LiTFA) is a white, crystalline powder that is widely used in laboratories for various scientific research applications. It is a salt of lithium and trifluoroacetic acid and is composed of one lithium cation and one trifluoroacetate anion. LiTFA has a melting point of 150°C and is soluble in water and organic solvents. Due to its solubility and low toxicity, LiTFA is an ideal reagent for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Lithium trifluoroacetate monohydrate, 97% is used in a variety of laboratory experiments, including: organic synthesis, chromatography, electrochemistry, and spectroscopy. It is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Lithium trifluoroacetate monohydrate, 97% is also used as a reagent in the synthesis of other lithium compounds, such as lithium bromide and lithium chloride.

Mecanismo De Acción

Target of Action

Lithium trifluoroacetate monohydrate primarily targets lithium polysulfides (Li2S6) in the context of lithium-sulfur batteries . Lithium polysulfides are key intermediates in the charge-discharge process of lithium-sulfur batteries .

Mode of Action

The compound interacts with lithium polysulfides through a methyl group transfer reaction . This reaction is reported to produce organosulfur compounds . This reaction has a high barrier energy and is extremely slow, making it implausible at room temperature .

Biochemical Pathways

The interaction of lithium trifluoroacetate monohydrate with lithium polysulfides is part of the broader electrochemical processes in lithium-sulfur batteries . The formation of organosulfur compounds can potentially enhance the efficiency of these batteries .

Pharmacokinetics

For instance, its solubility in water and alcohol could influence its absorption and distribution.

Result of Action

The interaction of lithium trifluoroacetate monohydrate with lithium polysulfides can potentially lead to the formation of organosulfur compounds . These compounds can enhance the theoretical efficiency of lithium-sulfur batteries .

Action Environment

The action of lithium trifluoroacetate monohydrate is influenced by environmental factors such as temperature . For instance, the methyl group transfer reaction it facilitates is temperature-dependent and is implausible at room temperature . Additionally, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially influence its stability and efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Lithium trifluoroacetate monohydrate, 97% in laboratory experiments is that it is a safe and non-toxic reagent. It is also very soluble in water and organic solvents, making it easy to use in a variety of experiments. The main limitation of using Lithium trifluoroacetate monohydrate, 97% is that it is not very stable and can decompose over time.

Direcciones Futuras

In the future, Lithium trifluoroacetate monohydrate, 97% may be used in the synthesis of new pharmaceuticals and other organic compounds. It may also be used to develop new catalysts for chemical reactions. Additionally, Lithium trifluoroacetate monohydrate, 97% may be used to create new materials with unique properties, such as improved solubility or increased stability. Finally, Lithium trifluoroacetate monohydrate, 97% may be used to create new nanomaterials with improved properties, such as increased conductivity or enhanced catalytic activity.

Métodos De Síntesis

Lithium trifluoroacetate monohydrate, 97% is commercially available and can be synthesized from lithium carbonate and trifluoroacetic acid. The synthesis is a simple two-step process which involves the reaction of lithium carbonate with trifluoroacetic acid in aqueous solution. The reaction is conducted in an inert atmosphere and the resulting product is a white powder.

Propiedades

IUPAC Name |

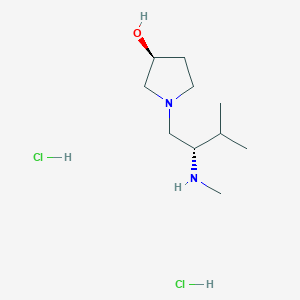

lithium;2,2,2-trifluoroacetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Li.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAHJNHEELCMBD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)(C(F)(F)F)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium trifluoroacetate hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)